6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position on the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-nitrotoluene with hydrazine hydrate, followed by cyclization and subsequent formylation to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid.
Reduction: 6-Methoxy-4-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with DNA and RNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
6-Methoxy-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 4th position.
4-Methyl-1H-indazole-3-carbaldehyde: Lacks the methoxy group at the 6th position.
1H-indazole-3-carbaldehyde: Lacks both the methoxy and methyl groups.
Uniqueness: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methoxy-4-methyl-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(14-2)4-8-10(6)9(5-13)12-11-8/h3-5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFSGDOXFZUMML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646481 |
Source
|
Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-39-1 |
Source
|
Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.